molecular formula C9H19NO B13272366 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol

2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13272366
M. Wt: 157.25 g/mol
InChI Key: RCVRUGNVCOKZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol: is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4,4-dimethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its piperidine backbone is a common motif in many drugs, making it a useful starting material for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing their function and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4,4-Dimethylpiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(4,4-dimethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-9(2)4-5-10-8(7-9)3-6-11/h8,10-11H,3-7H2,1-2H3

InChI Key

RCVRUGNVCOKZRB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(C1)CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.